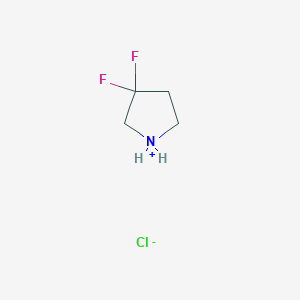

3,3-Difluoropyrrolidin-1-ium;chloride

Description

Contextual Significance of Fluorinated Heterocyclic Frameworks in Contemporary Organic Chemistry

Fluorinated heterocyclic compounds are a pivotal class of molecules in organic chemistry, prized for the unique properties conferred by the fluorine atom. bldpharm.com The high electronegativity and small size of fluorine can dramatically alter the physicochemical properties of a parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. bldpharm.com The introduction of fluorine can enhance the potency and pharmacokinetic profile of drug candidates. nih.gov Consequently, fluorinated heterocycles are integral to the development of new pharmaceuticals and advanced materials. bldpharm.comdiva-portal.org The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds. nih.gov The addition of fluorine atoms to this framework creates a powerful tool for medicinal chemists to fine-tune molecular properties for optimal therapeutic effect. nih.gov

Overview of Pyrrolidinium (B1226570) Salt Derivatives in Academic Research

Pyrrolidinium salts, which are quaternary ammonium (B1175870) compounds derived from pyrrolidine, have garnered considerable attention in various fields of academic research. Their applications are diverse, ranging from their use as ionic liquids to their role as catalysts and electrolytes. As ionic liquids, they offer "green" solvent alternatives with tunable properties. researchgate.net In catalysis, N-substituted pyrrolidinium salts have been employed in various organic transformations. nih.gov Furthermore, their electrochemical stability has made them promising candidates for electrolytes in batteries and other electrochemical devices. chemrxiv.org The functionalization of the pyrrolidinium ring and the nature of the counter-ion can be readily modified, allowing for the synthesis of a wide array of derivatives with specific properties tailored for different research applications.

Scope and Research Focus on 3,3-Difluoropyrrolidin-1-ium;chloride

This article focuses specifically on the chemical compound this compound. It is the hydrochloride salt of 3,3-difluoropyrrolidine (B39680), meaning the pyrrolidine nitrogen is protonated and associated with a chloride anion. nih.gov This compound serves as a key building block in organic synthesis, particularly for introducing the 3,3-difluoropyrrolidine moiety into larger, more complex molecules. ossila.com Its primary research applications lie in the field of medicinal chemistry, where it is utilized in the synthesis of potent and selective enzyme inhibitors. sigmaaldrich.com The presence of the gem-difluoro group at the 3-position of the pyrrolidine ring imparts unique conformational constraints and electronic properties that can significantly influence the biological activity of the resulting derivatives. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₄H₈ClF₂N | nih.gov |

| Molecular Weight | 143.56 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 163457-23-6 | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 133-136 °C | sigmaaldrich.com |

| SMILES | C1CNCC1(F)F.Cl | nih.gov |

| InChIKey | YYVPZQADFREIFR-UHFFFAOYSA-N | nih.gov |

Detailed Research Findings

The utility of this compound as a synthetic intermediate is highlighted by its application in the development of targeted therapeutic agents.

One of the most notable applications is in the synthesis of inhibitors for dipeptidyl peptidase-4 (DPP-4) . sigmaaldrich.com DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. While specific DPP-4 inhibitors containing the 3,3-difluoropyrrolidine moiety are described in proprietary literature, academic studies on structurally similar pyrrolidine derivatives demonstrate the potential of this scaffold. For instance, a study on 2-benzylpyrrolidine (B112527) derivatives as DPP-IV inhibitors reported compounds with significant inhibitory activity.

Interactive Data Table: In Vitro Activity of a Pyrrolidine-Based DPP-IV Inhibitor

| Compound | Description | ΔG (Kcal/mol) | IC₅₀ (µM) | Source |

| Compound 2 | 2-benzylpyrrolidine derivative | -9.0 | 0.3 ± 0.03 | oatext.com |

This table showcases the inhibitory potential of a related pyrrolidine scaffold, suggesting the promise of the 3,3-difluoro substituted analogue.

Another significant area of research is the use of this compound in the synthesis of dual leucine (B10760876) zipper kinase (DLK) inhibitors. sigmaaldrich.com DLK is a critical regulator of neuronal degeneration, and its inhibition presents a promising therapeutic approach for neurodegenerative diseases. nih.gov A potent and selective DLK inhibitor, GNE-3511 , incorporates the 3,3-difluoropyrrolidine moiety. sigmaaldrich.com This compound has demonstrated concentration-dependent protection of neurons from degeneration in vitro and has shown activity in animal models of neurodegenerative disease. nih.gov

Interactive Data Table: Biological Activity of GNE-3511

| Parameter | Value | Source |

| Ki (DLK) | 0.5 nM | medchemexpress.com |

| IC₅₀ (p-JNK) | 30 nM | probechem.com |

| IC₅₀ (DRG protection) | 107 nM | probechem.com |

Established Synthetic Routes and Precursor Strategies

Established methods for the synthesis of this compound often involve multi-step sequences starting from readily available halogenated aliphatic precursors. These routes are characterized by the strategic construction of the pyrrolidine ring through cyclization reactions.

Multistep Synthesis Approaches from Halogenated Aliphatic Precursors

A practical and cost-effective synthesis of 3,3-difluoropyrrolidine has been developed from halogenated aliphatic precursors. One notable method begins with a Claisen rearrangement, followed by a Ru(VIII)-catalyzed oxidation to produce 2,2-difluorosuccinic acid. This intermediate then undergoes further transformations to yield the target compound. nih.govacs.org

Another common multi-step process starts with the radical addition of 2,2-dichlorotrifluoro-1-iodoethane to ethylene (B1197577). This reaction forms the corresponding iodide, which is subsequently converted to a primary amine. This amine is then heated with sodium hydrosulfide to form an intermediate, 3,3-difluoropyrrolidine-2-thione, which is finally converted to this compound. nih.govnbinno.com

| Starting Material | Key Intermediates | Reagents | Reference |

| Halogenated Aliphatic Precursor | 2,2-difluorosuccinic acid | Ru(VIII) catalyst | nih.govacs.org |

| 2,2-dichlorotrifluoro-1-iodoethane and ethylene | Iodide, primary amine, 3,3-difluoropyrrolidine-2-thione | Sodium hydrosulfide | nih.govnbinno.com |

Cyclization Reactions in the Formation of the Pyrrolidine Ring System

The formation of the pyrrolidine ring is a critical step in the synthesis of this compound. Various cyclization strategies have been employed to construct this five-membered heterocyclic system.

In one of the established routes, an efficient cyclization process is used to form N-benzyl-3,3-difluoropyrrolidinone, which is subsequently reduced with borane-dimethyl sulfide complex (BH3·Me2S). nih.govacs.org Another key cyclization involves the heating of a primary amine with sodium hydrosulfide to form 3,3-difluoropyrrolidine-2-thione. nih.govnbinno.com

A more contemporary approach involves the use of 1,3-dipolar cycloaddition reactions. Specifically, the reaction of an azomethine ylide with vinyl difluorides provides a direct route to the 3,3-difluoropyrrolidine ring system. This method is advantageous as it allows for the construction of the core structure in a single, atom-economical step. researchgate.net

| Cyclization Strategy | Precursor | Key Reagent/Condition | Resulting Intermediate/Product | Reference |

| Reductive Amination/Cyclization | 2,2-difluorosuccinic acid derivative | BH3·Me2S | N-benzyl-3,3-difluoropyrrolidinone | nih.govacs.org |

| Thionation/Cyclization | Primary amine derived from halogenated precursor | Sodium hydrosulfide, heat | 3,3-difluoropyrrolidine-2-thione | nih.govnbinno.com |

| 1,3-Dipolar Cycloaddition | Azomethine ylide and vinyl difluoride | N/A | 3,3-difluoropyrrolidine derivative | researchgate.net |

Emerging and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. This trend has led to the exploration of metal-free, solvent-free, and catalyst-free approaches for the synthesis of gem-difluorinated heterocycles like 3,3-difluoropyrrolidine.

Metal-Free Synthesis of gem-Difluorinated Heterocycles

Metal-free synthetic routes offer significant advantages by avoiding the use of potentially toxic and expensive metal catalysts. One promising metal-free approach for the synthesis of fluorinated heterocycles is the [3+2] cycloaddition reaction. For instance, the reaction of azides with 1,1-bis(triflyl)ethylene (Tf2C=CH2) proceeds without a metal catalyst to form 4-(trifluoromethylsulfonyl)-1,2,3-triazoles. nih.gov While this specific example does not produce a pyrrolidine ring, the underlying principle of metal-free cycloaddition is applicable to the synthesis of other heterocycles.

Organocatalysis represents another powerful tool for the metal-free synthesis of fluorinated compounds. Highly enantioselective organocatalytic methods have been developed for the synthesis of 3-difluoroalkyl 3-hydroxyoxindoles and fluorinated 3,3'-linked bisoxindoles, demonstrating the potential of this approach for creating complex fluorinated molecules without transition metals. nih.govnih.gov

| Method | Reaction Type | Key Features | Applicability to 3,3-Difluoropyrrolidine | Reference |

| Stepwise [3+2] Cycloaddition | Cycloaddition | Metal-free, mild conditions | Potentially adaptable for pyrrolidine synthesis with appropriate dipoles and dipolarophiles | nih.gov |

| Organocatalysis | Aldol and other reactions | Metal-free, high enantioselectivity | Demonstrated for related fluorinated heterocycles, suggesting potential for asymmetric synthesis of 3,3-difluoropyrrolidine derivatives | nih.govnih.gov |

Solvent-Free and Catalyst-Free Methodologies

The development of solvent-free and catalyst-free reactions is a major goal in green chemistry, as it minimizes waste and reduces the environmental impact of chemical synthesis. Research has shown that it is possible to synthesize structurally diverse gem-difluorinated compounds through a novel, efficient, and environmentally friendly solvent-free and catalyst-free approach. mdpi.com This protocol is induced by direct hydrogen-bond interactions between fluorinated and non-fluorinated reactants. mdpi.com

Furthermore, solvent-free 1,3-dipolar cycloadditions of nitrones have been shown to be effective for the synthesis of glycomimetics, demonstrating that complex heterocyclic structures can be assembled without the need for a solvent. mdpi.com These emerging methodologies, while not yet widely reported specifically for the industrial-scale synthesis of this compound, represent a promising future direction for the sustainable production of this important compound.

| Methodology | Key Principles | Advantages | Potential for 3,3-Difluoropyrrolidine Synthesis | Reference |

| Solvent- and Catalyst-Free Synthesis | Hydrogen-bond interactions | Environmentally friendly, reduced waste, high efficiency | Applicable to a range of gem-difluorinated compounds, suggesting potential for 3,3-difluoropyrrolidine | mdpi.com |

| Solvent-Free 1,3-Dipolar Cycloaddition | Thermal activation | Reduced reaction times, high atom economy | A proven method for forming five-membered heterocycles, directly applicable to pyrrolidine ring formation | mdpi.com |

An in-depth examination of this compound reveals a compound of significant interest in medicinal chemistry and organic synthesis. Its synthesis requires specialized methodologies to incorporate the geminal difluoro group, a key pharmacophore. This article explores specific synthetic strategies and retrosynthetic approaches to constructing the core 3,3-difluoropyrrolidine structure.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3-difluoropyrrolidin-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-4(6)1-2-7-3-4;/h7H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVPZQADFREIFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]CC1(F)F.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3,3 Difluoropyrrolidin 1 Ium;chloride

Chemical Transformations Involving the Pyrrolidine (B122466) Ring

The pyrrolidine ring in 3,3-difluoropyrrolidine (B39680) provides a scaffold for various chemical modifications, primarily centered around the nitrogen atom. These transformations are crucial for incorporating this fluorinated motif into larger molecules.

Nucleophilic Substitution Reactions

The nitrogen atom of 3,3-difluoropyrrolidine hydrochloride can act as a nucleophile, participating in a variety of substitution reactions to form N-substituted derivatives. These reactions are fundamental to its use as a building block in the synthesis of pharmaceutically active compounds. nbinno.com

One of the most common transformations is N-arylation , often achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction allows for the formation of a C-N bond between the pyrrolidine nitrogen and an aryl group. While specific examples detailing the N-arylation of 3,3-difluoropyrrolidine are not extensively documented in dedicated studies, the general applicability of this methodology to secondary amines suggests its feasibility. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the amine with an aryl halide. rsc.org

Reductive amination is another powerful method for forming N-substituted pyrrolidines. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comharvard.edu This method is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org

| Product | Reactants | Reagents and Conditions | Yield (%) | Reference |

| N-Alkyl-3,3-difluoropyrrolidine | 3,3-Difluoropyrrolidine, Aldehyde/Ketone | NaBH3CN or NaBH(OAc)3, Solvent (e.g., MeOH, DCE) | Not specified | masterorganicchemistry.comharvard.edu |

| N-Aryl-3,3-difluoropyrrolidine | 3,3-Difluoropyrrolidine, Aryl halide | Pd catalyst, Phosphine ligand, Base | Not specified | rsc.org |

This table presents generalized conditions for reactions that are broadly applicable to secondary amines and are expected to be suitable for 3,3-difluoropyrrolidine, though specific examples with this substrate are not detailed in the provided search results.

Derivatization at the Nitrogen Center

Beyond N-arylation and reductive amination, the nitrogen atom of 3,3-difluoropyrrolidine can undergo other important derivatizations, such as N-acylation and N-alkylation .

N-acylation involves the reaction of the pyrrolidine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net This reaction leads to the formation of N-acyl-3,3-difluoropyrrolidines, which are amide derivatives. The use of N-acylbenzotriazoles has also been reported as an effective method for the N-acylation of sulfonamides and is a potential route for the acylation of secondary amines like 3,3-difluoropyrrolidine. researchgate.net

N-alkylation can be achieved by reacting 3,3-difluoropyrrolidine with alkyl halides. nih.gov This reaction proceeds via a standard SN2 mechanism, where the amine nitrogen acts as the nucleophile, displacing the halide from the alkyl substrate. These reactions are typically carried out in the presence of a base to deprotonate the resulting pyrrolidinium (B1226570) salt.

| Product | Reactants | Reagents and Conditions | Yield (%) | Reference |

| N-Acyl-3,3-difluoropyrrolidine | 3,3-Difluoropyrrolidine, Acid chloride | Base (e.g., NEt3), Solvent (e.g., CH2Cl2) | Not specified | researchgate.netreddit.com |

| N-Alkyl-3,3-difluoropyrrolidine | 3,3-Difluoropyrrolidine, Alkyl halide | Base (e.g., K2CO3), Solvent (e.g., DMF) | Not specified | nih.gov |

This table illustrates general conditions for N-acylation and N-alkylation of secondary amines. Specific data for 3,3-difluoropyrrolidine is not available in the provided search results.

Reactivity Profile of the gem-Difluorinated Moiety

The presence of the gem-difluoro group at the C3 position significantly influences the electronic properties of the pyrrolidine ring, although detailed studies on the reactivity of this specific moiety in the saturated ring system are limited. In analogous unsaturated systems, such as gem-difluoroalkenes, the difluorinated carbon is known to be electrophilic. nih.govnih.gov

Electrophilic and Nucleophilic Additions at the Difluorinated Carbon Center

In saturated systems like 3,3-difluoropyrrolidine, the strong electron-withdrawing nature of the two fluorine atoms is expected to create a localized electron deficiency at the C3 carbon. However, direct electrophilic or nucleophilic addition to this carbon in a saturated ring is not a commonly observed reaction pathway under standard conditions due to the stability of the C-C and C-F bonds. Unlike gem-difluoroalkenes, which readily undergo addition reactions across the double bond, the saturated nature of the pyrrolidine ring in 3,3-difluoropyrrolidin-1-ium;chloride makes such transformations challenging. nih.gov

There is currently a lack of specific research findings detailing electrophilic or nucleophilic additions directly at the difluorinated carbon center of 3,3-difluoropyrrolidine.

C-F Bond Functionalization and Activation Strategies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and functionalization a significant challenge. nih.govbaranlab.org While there has been considerable progress in the development of methods for C-F bond activation, particularly using transition metals, specific strategies for the functionalization of the C-F bonds in 3,3-difluoropyrrolidine are not well-documented. nih.govbaranlab.org

General strategies for C-F bond activation often involve the use of strong Lewis acids or transition metal complexes to facilitate the cleavage of the C-F bond. nih.gov These methods have been applied to various fluorinated compounds, but their application to saturated aliphatic fluorides like 3,3-difluoropyrrolidine remains an area for further investigation. The inertness of the C(sp³)–F bond makes it significantly less reactive than C(sp²)–F bonds found in fluoroarenes. nih.gov

Detailed Reaction Mechanisms and Identification of Intermediates

Detailed mechanistic studies and the identification of intermediates in reactions involving this compound are not extensively reported in the scientific literature. However, the mechanisms of the general reaction types it undergoes can be inferred.

For N-arylation via the Buchwald-Hartwig amination, the catalytic cycle is proposed to involve the oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then yields the N-arylated product and regenerates the active palladium catalyst. nih.gov

In reductive amination , the reaction proceeds through the formation of an iminium ion intermediate. The amine first adds to the carbonyl group of the aldehyde or ketone to form a hemiaminal, which then dehydrates to form the iminium ion. This electrophilic species is then reduced by a hydride source, such as NaBH3CN or NaBH(OAc)3, to give the final amine product. masterorganicchemistry.comharvard.edu

The mechanisms for N-acylation and N-alkylation are generally straightforward nucleophilic substitution reactions. In N-acylation with an acid chloride, the amine attacks the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group. For N-alkylation with an alkyl halide, the reaction follows an SN2 pathway where the amine nitrogen directly displaces the halide.

Mechanistic Pathways of Key Transformations

The reactivity of this compound is intrinsically linked to the chemistry of the 3,3-difluoropyrrolidinium cation. This cation is readily formed by the protonation of the nitrogen atom of 3,3-difluoropyrrolidine in the presence of an acid such as hydrogen chloride. The hydrochloride salt is a common commercially available form, appearing as a white to off-white hygroscopic solid. nbinno.comossila.com This salt is a versatile building block for introducing the 3,3-difluoropyrrolidine moiety into more complex molecules, primarily through reactions where the deprotonated free amine acts as a nucleophile. ossila.com

One of the key transformations involving 3,3-difluoropyrrolidine hydrochloride is its use in palladium-catalyzed allylic amination reactions. In these reactions, the 3,3-difluoropyrrolidine, generated in situ by deprotonation of the salt, acts as a nucleophile that attacks a π-allyl palladium intermediate. This leads to the formation of cyclic and acyclic β-aminofluoroalkenes, which are valuable synthons for biologically active compounds. nbinno.com

Furthermore, mechanistic studies on related fluorinated pyrrolidines provide insights into potential reaction pathways for the 3,3-difluoropyrrolidinium cation. For instance, copper-catalyzed intramolecular C-H amination of N-haloamides has been investigated for the synthesis of pyrrolidines. nih.govacs.org While not directly studying the 3,3-difluoro-substituted cation, these studies propose a catalytic cycle that could be applicable. Such a pathway would involve the formation of a nitrogen-centered radical or a high-valent copper-nitrenoid species, which then undergoes intramolecular C-H abstraction/radical recombination or C-H insertion to form the pyrrolidine ring. The presence of the gem-difluoro group at the 3-position would be expected to influence the regioselectivity of such a C-H amination reaction due to electronic effects.

The 3,3-difluoropyrrolidinium cation itself can participate in the formation of novel materials. For example, it has been used in the synthesis of a hybrid organic-inorganic ferroelectric material, (3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O. ossila.com In this context, the cation is not a reactive intermediate in the traditional organic synthesis sense but a structural component of a crystalline material.

Stereochemical Outcomes and Control in Reactions

The stereochemical outcomes of reactions involving the 3,3-difluoropyrrolidinium cation are heavily influenced by the conformational preferences of the five-membered ring. The presence of two fluorine atoms at the 3-position introduces significant stereoelectronic effects. Quantum-chemical analyses of the related 3-fluoropyrrolidinium cation have shown that the pyrrolidine ring is not planar and exists in various puckered conformations. beilstein-journals.orgresearchgate.net The stability of these conformers is dictated by a balance of steric and electronic interactions, including the anomeric effect, which involves the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the C-F bond (n_N → σ*_CF). beilstein-journals.orgresearchgate.net

In the case of the 3,3-difluoropyrrolidinium cation, the two C-F bonds would further constrain the ring's conformation. While specific studies on the 3,3-difluoro cation are not prevalent, by analogy with other fluorinated pyrrolidines, it is expected that the gauche effect between the fluorine atoms and adjacent substituents would also play a role in determining the most stable conformation. beilstein-journals.orgresearchgate.net These conformational biases are crucial as they can direct the approach of incoming reagents, thereby controlling the stereochemical outcome of reactions at other positions on the ring.

The control of stereochemistry in the synthesis of molecules containing the 3,3-difluoropyrrolidine moiety has been demonstrated. For example, the enantioselective synthesis of 3,3-difluoropyrrolidin-4-ol has been achieved. acs.org One successful strategy involved an iridium-diamine catalyzed asymmetric transfer hydrogenation to introduce chirality into a molecule that already contained the gem-difluoro-substituted pyrrolidine ring. acs.org This highlights a common approach where the stereocenters are introduced after the formation of the fluorinated ring system.

Below is a table summarizing the key findings from a computational study on the conformational analysis of the related 3-fluoropyrrolidinium cation, which provides a model for understanding the stereochemical influences in the 3,3-difluorinated system.

| Conformer of 3-Fluoropyrrolidinium Cation | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C2-C3-F) | Dominant Stereoelectronic Effect |

| Axial C-F Bond | 0.00 | ~60° | Anomeric Effect (n_N → σ*_CF) |

| Equatorial C-F Bond | >1.00 | ~180° | Steric Hindrance |

Data is illustrative and based on findings for the 3-fluoropyrrolidinium cation as a model. beilstein-journals.orgresearchgate.net

This data illustrates that the conformation with an axial fluorine atom is significantly more stable, a preference attributed to the stabilizing anomeric effect. This inherent conformational preference would be a key factor in predicting and controlling the stereoselectivity of reactions involving the 3,3-difluoropyrrolidinium cation.

Applications of 3,3 Difluoropyrrolidin 1 Ium;chloride in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in Organic Synthesis

3,3-Difluoropyrrolidin-1-ium;chloride, also known as 3,3-difluoropyrrolidine (B39680) hydrochloride, has emerged as a pivotal building block in the field of organic synthesis. nbinno.comossila.com Its unique structural and electronic properties, imparted by the gem-difluoro group on the pyrrolidine (B122466) ring, make it a valuable precursor for a wide range of complex molecules. nbinno.com The fluorine atoms can significantly influence the potency and pharmacokinetic properties of active pharmaceutical ingredients (APIs). ossila.com

Synthesis of Complex Fluorinated Heterocyclic Scaffolds

The primary application of this compound in organic synthesis is as a reactant for the creation of more complex fluorinated heterocyclic structures. nbinno.comnih.gov The deprotonated form, 3,3-difluoropyrrolidine, readily participates in nucleophilic substitution reactions, allowing for the incorporation of the difluoropyrrolidine motif into larger molecular frameworks. ossila.com This strategy is particularly valuable in medicinal chemistry for the development of novel therapeutic agents. nbinno.comossila.com

A notable application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are crucial for managing type 2 diabetes. nbinno.comsigmaaldrich.com The fluorinated pyrrolidine moiety can enhance the binding affinity and metabolic stability of these inhibitors. nbinno.com Similarly, it has been employed in the design of dual leucine (B10760876) zipper kinase (DLK) inhibitors, which show potential in treating neurodegenerative diseases. nbinno.comsigmaaldrich.com The compound is also used in the palladium-catalyzed allylic amination to produce cyclic and acyclic β-aminofluoroalkenes, which are themselves valuable intermediates for biologically active compounds. nbinno.comsigmaaldrich.com The synthesis of these complex heterocyclic scaffolds often relies on multi-step sequences where the introduction of the 3,3-difluoropyrrolidine unit is a key step. nbinno.comnih.gov

Construction of Novel Polycyclic and Spirocyclic Architectures

While direct examples of using this compound for the construction of polycyclic and spirocyclic architectures are not extensively documented, the reactivity of the parent amine suggests its high potential in this area. Polycyclic and spirocyclic frameworks are of great interest in drug discovery due to their rigid, three-dimensional structures. nih.govnih.gov

For instance, a related fluorinated pyrrole (B145914) derivative, 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates, has been successfully used in Rh(III)-catalyzed C-H activation and annulation reactions with alkynes to synthesize novel CF3-containing spiro-[indene-proline] derivatives. nih.gov This demonstrates that the pyrrolidine ring system, once formed from a precursor like 3,3-difluoropyrrolidine, can effectively participate in cyclization reactions to form complex spiro-compounds. nih.gov The synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry, often involves the reaction of isatin (B1672199) with various building blocks, and a difluorinated pyrrolidine could potentially be employed in such multi-component reactions to generate novel spiro[dihydropyridine-oxindoles]. beilstein-journals.org The development of synthetic routes to polycyclic dihydropyridines and pyridines through cascade annulations further highlights the possibilities for creating complex architectures from heterocyclic precursors. researchgate.net

Role in the Preparation of Advanced Chemical Reagents

This compound serves as a crucial precursor for the preparation of advanced chemical reagents, particularly in the context of medicinal chemistry and drug discovery. nbinno.comsigmaaldrich.com A precursor is a compound that partakes in a chemical reaction to produce another compound.

Its role extends beyond simply being a structural component; it is instrumental in the synthesis of highly specific enzyme inhibitors. nbinno.comsigmaaldrich.com For example, it is a key starting material for creating triazole-substituted prolyl difluoropyrrolidines, which have been investigated as potential inhibitors of dipeptidyl peptidase-4 (DPP-4). sigmaaldrich.com Furthermore, it is utilized in the synthesis of inhibitors for dual leucine zipper kinase (DLK). sigmaaldrich.com The presence of the difluorinated pyrrolidine ring in these reagents is critical to their biological activity and selectivity. nbinno.com

Contributions to Materials Science and Energy Research

The influence of this compound extends into the realms of materials science and energy research, where the unique properties of its derivative compounds are being harnessed for advanced applications.

Development of Fluorinated Pyrrolidinium-Based Ionic Liquids for Electrolyte Applications

Fluorinated pyrrolidinium-based ionic liquids (ILs) are being explored as safer, high-performance electrolytes for next-generation lithium-ion batteries. rsc.orgosti.govrsc.org These ILs often exhibit wide electrochemical windows, non-flammability, and high thermal stability, addressing key limitations of conventional carbonate-based electrolytes. osti.govresearchgate.net

The synthesis of these advanced electrolytes can involve fluorinated pyrrolidine precursors. For example, 1-methyl-1-propyl-3-fluoropyrrolidinium bis(fluorosulfonyl)imide (PMpyrf-FSI) and 1-methyl-1-(2,2,3,3,3-pentafluoropropyl)pyrrolidinium bis(fluorosulfonyl)imide (PfMpyr-FSI) have been synthesized through a facile one-step reaction of the corresponding fluorinated pyrrolidines with methyl bis(fluorosulfonyl)imide (CH3FSI). rsc.orgosti.gov This method advantageously avoids halide impurities often found in traditional synthesis routes. osti.gov

The resulting ionic liquids, when combined with a lithium salt like lithium bis(fluorosulfonyl)imide (LiFSI), demonstrate excellent compatibility with both lithium and graphite (B72142) anodes and show superior voltage stability. rsc.orgrsc.org

Table 1: Synthesis and Electrochemical Properties of Fluorinated Pyrrolidinium-Based Ionic Liquids

| Ionic Liquid Name | Precursor | Anion | Key Synthesis Step | Reported Electrochemical Performance |

|---|---|---|---|---|

| 1-Methyl-1-propyl-3-fluoropyrrolidinium bis(fluorosulfonyl)imide (PMpyrf-FSI) | 1-Propyl-3-fluoropyrrolidine | Bis(fluorosulfonyl)imide (FSI) | Reaction with CH3FSI | Good compatibility with Li and graphite anodes; superior voltage stability in LiNi0.5Mn0.3Co0.2O2 cells. rsc.orgrsc.org |

This table is based on data from cited research articles and is for illustrative purposes.

Integration into Advanced Materials for Interface Engineering

The deprotonated form of this compound, 3,3-difluoropyrrolidine, has been utilized in the synthesis of novel advanced materials with unique properties relevant to interface engineering. ossila.com A notable example is its integration into hybrid organic-inorganic ferroelectric materials. ossila.com

Ferroelectric materials possess a spontaneous electric polarization that can be switched by an external electric field, making them useful in a variety of electronic applications, including sensors, actuators, and memory devices. nih.govceramics.orgaps.org A hybrid organic-inorganic ferroelectric, (3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O, has been synthesized using 3,3-difluoropyrrolidine. ossila.com This material exhibits a spontaneous polarization of 0.4 μC/cm². ossila.com The incorporation of the fluorinated organic cation into the crystal lattice is crucial for its ferroelectric properties. The interface between different materials in a device can be engineered using such ferroelectric thin films to control charge transport and other interfacial phenomena. The development of such materials opens up possibilities for creating novel electronic components and for applications in areas like synergistic material-microbe interfaces for bioremediation. nih.gov

Spectroscopic and Structural Elucidation Methodologies for 3,3 Difluoropyrrolidin 1 Ium;chloride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 3,3-Difluoropyrrolidin-1-ium;chloride, a combination of multi-nuclear and multi-dimensional NMR techniques provides a detailed picture of its atomic arrangement.

Multi-Nuclear NMR Techniques for Connectivity and Conformation (¹H, ¹³C, ¹⁹F)

The presence of hydrogen, carbon, and fluorine atoms in this compound allows for the application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each of these nuclei provides unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons at the C2, C4, and C5 positions of the pyrrolidine (B122466) ring, as well as the N-H protons. The chemical shifts of the methylene (B1212753) protons adjacent to the nitrogen atom (C2 and C5) would appear downfield due to the electron-withdrawing effect of the protonated nitrogen. The protons at C4, being further from the nitrogen but adjacent to the gem-difluoro group, will also have their chemical shifts influenced. The presence of the two fluorine atoms on C3 will introduce complex splitting patterns (coupling) for the adjacent protons on C2 and C4, providing valuable information about their spatial proximity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the pyrrolidine ring (C2, C3, C4, and C5). The carbon atom bearing the two fluorine atoms (C3) will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF). The chemical shift of this carbon will be significantly shifted downfield. The carbons adjacent to the nitrogen (C2 and C5) will also be deshielded. The coupling between fluorine and the adjacent carbons (²JCF) and even carbons further away (³JCF) can also be observed, further confirming the structure.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. In the case of this compound, a single resonance is expected for the two equivalent fluorine atoms. This signal will be split into a triplet of triplets due to coupling with the four adjacent protons on C2 and C4. The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine atoms.

A summary of anticipated NMR data is presented in the table below.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | H2, H5 | 3.0 - 4.0 | m | J(H,H), J(H,F) |

| ¹H | H4 | 2.5 - 3.5 | m | J(H,H), J(H,F) |

| ¹H | NH₂⁺ | 9.0 - 11.0 | br s | - |

| ¹³C | C3 | 115 - 125 | t | ¹J(C,F) ≈ 240-260 |

| ¹³C | C2, C5 | 50 - 60 | t | ²J(C,F) ≈ 20-30 |

| ¹³C | C4 | 35 - 45 | t | ²J(C,F) ≈ 20-30 |

| ¹⁹F | F3 | -90 to -110 | tt | J(F,H) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Two-Dimensional NMR Experiments for Structural Assignment

To unambiguously assign the signals observed in the one-dimensional NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the protons in the molecule. Cross-peaks would be observed between the protons on C2 and the protons on the (non-existent) adjacent carbon, and importantly between the protons on C4 and C5, and between the protons on C2 and the NH protons (if not exchanging too rapidly). This helps to trace the connectivity of the proton-bearing atoms.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. This would definitively link the proton signals for the CH₂ groups at positions 2, 4, and 5 to their corresponding carbon signals in the ¹³C NMR spectrum.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlation information, helping to determine the conformation of the pyrrolidine ring.

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular weight of the cation is 108.06 Da, and the chloride salt has a molecular weight of 143.51 Da. ossila.comnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

The fragmentation of the 3,3-difluoropyrrolidin-1-ium cation under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several characteristic pathways. The molecular ion peak [C₄H₈F₂N]⁺ at m/z 108 would be expected. Common fragmentation pathways for cyclic amines include the loss of small neutral molecules or radicals. Potential fragmentation patterns could involve:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of an ethylene (B1197577) fragment (C₂H₄), resulting in a fragment ion.

Loss of HF: The elimination of a molecule of hydrogen fluoride (B91410) (HF) is a plausible fragmentation pathway for fluorinated compounds.

Ring-opening: The pyrrolidine ring could undergo fragmentation to form various smaller charged species.

A hypothetical fragmentation pattern is outlined in the table below.

| m/z | Proposed Fragment | Possible Neutral Loss |

| 108 | [C₄H₈F₂N]⁺ | - |

| 88 | [C₄H₇FN]⁺ | HF |

| 80 | [C₃H₅F₂]⁺ | CNH₃ |

| 68 | [C₄H₇N]⁺ | 2HF |

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the ammonium (B1175870) group, C-H bonds, C-N bonds, and the C-F bonds.

N-H stretching: The N-H stretching vibrations of the secondary ammonium ion (R₂NH₂⁺) typically appear as a broad band in the region of 3200-2800 cm⁻¹.

C-H stretching: The C-H stretching vibrations of the methylene groups will be observed in the 3000-2850 cm⁻¹ region.

N-H bending: The N-H bending vibration is expected around 1600-1500 cm⁻¹.

C-F stretching: The C-F stretching vibrations are typically strong and appear in the region of 1100-1000 cm⁻¹. The presence of two fluorine atoms on the same carbon will likely result in two distinct C-F stretching bands (asymmetric and symmetric).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-C backbone vibrations of the ring structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (in NH₂⁺) | Stretching | 3200 - 2800 (broad) |

| C-H (in CH₂) | Stretching | 3000 - 2850 |

| N-H (in NH₂⁺) | Bending | 1600 - 1500 |

| C-F | Stretching | 1100 - 1000 (strong) |

| C-N | Stretching | 1250 - 1020 |

X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives

While obtaining a single crystal of this compound itself may be challenging, the solid-state structure can be inferred from the X-ray crystallographic analysis of its derivatives and analogues. A notable example is the characterization of the hybrid organic-inorganic ferroelectric compound, (3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O. nih.gov

The study of such analogues provides invaluable information about:

Conformation of the Pyrrolidine Ring: X-ray crystallography can precisely determine the puckering of the five-membered pyrrolidine ring, which can exist in various envelope or twist conformations. The presence of the gem-difluoro group at the C3 position will significantly influence the preferred conformation.

Bond Lengths and Angles: The precise measurement of bond lengths (e.g., C-C, C-N, C-F) and bond angles within the 3,3-difluoropyrrolidinium cation can be obtained. These experimental values can be compared with theoretical calculations.

Intermolecular Interactions: In the solid state, the arrangement of the cations and anions is governed by intermolecular forces such as hydrogen bonding and electrostatic interactions. In the case of this compound, hydrogen bonds between the N-H protons of the cation and the chloride anion would be expected to play a crucial role in the crystal packing. In the analogue (3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O, hydrogen bonding involving the water molecule and the tetrachlorozincate anion would also be present. nih.gov

The crystallographic data for such analogues provides a solid-state model for the structure of the 3,3-difluoropyrrolidinium cation, complementing the solution-state information obtained from NMR spectroscopy.

Theoretical and Computational Studies on 3,3 Difluoropyrrolidin 1 Ium;chloride

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. These methods can elucidate geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules. In the context of the 3,3-difluoropyrrolidinium cation, DFT can be employed to determine key structural parameters. While specific experimental data for this exact cation is scarce, DFT calculations on similar structures, such as those found in various substituted pyrrolidinium-based ionic liquids, have shown high accuracy. nih.govsoton.ac.uk

For the 3,3-difluoropyrrolidinium cation, one would expect the C-F bonds to be approximately 1.35-1.45 Å in length, and the C-C-F bond angles to be in the range of 108-112°. The C-N bond lengths within the pyrrolidinium (B1226570) ring would likely fall between 1.50 and 1.55 Å. These estimations are based on typical values from DFT calculations on related organic molecules. soton.ac.ukresearchgate.net

A representative table of what such DFT-calculated geometric parameters might look like is presented below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C3 | F | - | 1.40 |

| Bond Length (Å) | C2 | C3 | - | 1.54 |

| Bond Length (Å) | N1 | C2 | - | 1.52 |

| Bond Angle (°) | F | C3 | F | 106.5 |

| Bond Angle (°) | C2 | C3 | C4 | 103.0 |

| Bond Angle (°) | C5 | N1 | C2 | 109.0 |

| Dihedral Angle (°) | F | C3 | C2 | N1 |

| Dihedral Angle (°) | C4 | C3 | C2 | N1 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar fluorinated pyrrolidine (B122466) structures. They are not experimentally verified data for 3,3-Difluoropyrrolidin-1-ium;chloride.

Conformational Analysis and Potential Energy Surfaces

The pyrrolidine ring is not planar and can adopt several conformations, often described as "envelope" or "twisted" forms. The presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) significantly influences the conformational preference of the ring. acs.orgchemrxiv.org Fluorine substitution is known to have a profound impact on molecular conformation. acs.orgchemrxiv.org

The relative energies of different conformers can be calculated, and the results can be used to predict the most likely shapes the molecule will adopt at a given temperature.

| Conformer | Ring Pucker | Relative Energy (kJ/mol) |

| 1 | C2-endo (Envelope) | 0.0 (Global Minimum) |

| 2 | C3-exo (Envelope) | 5.2 |

| 3 | Twist (C2-C3) | 8.1 |

| 4 | C4-endo (Envelope) | 12.5 |

Note: This table presents hypothetical data to illustrate the output of a conformational analysis. The specific energy values and most stable conformer for this compound would need to be determined by specific calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can understand how a reaction proceeds and what factors control its speed. For a molecule like the 3,3-difluoropyrrolidinium cation, one might study its decomposition pathways or its reactions with other species.

For example, a quantum chemical molecular dynamics (QM/MD) simulation could be used to model the thermal decomposition of the cation. researchgate.net Such simulations track the movement of atoms over time at high temperatures, revealing the sequence of bond-breaking and bond-forming events. researchgate.net These studies would identify the most likely initial steps in the decomposition, such as the cleavage of a C-F, C-C, or C-N bond, and the subsequent reactions of the resulting fragments. The energy barriers for these steps can be calculated to determine the most favorable reaction pathway.

Prediction of Reactivity and Selectivity using Computational Methods

Computational methods can predict how and where a molecule is likely to react. By analyzing the electronic structure, one can identify regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is often visualized using molecular electrostatic potential (MEP) maps.

For the 3,3-difluoropyrrolidinium cation, the positive charge is formally on the nitrogen atom. However, the strongly electronegative fluorine atoms will draw electron density away from the adjacent carbon atom (C3) and, to a lesser extent, from other atoms in the ring. This would make the hydrogen atoms on the carbons adjacent to the nitrogen (C2 and C5) more acidic and thus more susceptible to deprotonation by a base.

Frontier molecular orbital theory (FMO) is another key tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and location of the LUMO on the 3,3-difluoropyrrolidinium cation would indicate the most likely site for a nucleophilic attack.

Application of Materials Informatics in Pyrrolidinium-Based Systems

Materials informatics is a rapidly growing field that combines materials science, data science, and computational tools to accelerate the discovery and design of new materials. mdpi.com In the realm of pyrrolidinium-based systems, which are often used as ionic liquids or as components of electrolytes in batteries, materials informatics plays a crucial role. mdpi.com

Researchers use materials informatics to build large databases of chemical structures and their measured properties (e.g., ionic conductivity, melting point, viscosity). mdpi.com Machine learning models can then be trained on this data to predict the properties of new, un-synthesized compounds. This approach allows for the rapid screening of thousands of potential candidates to identify those with the most promising characteristics for a specific application, such as high ionic conductivity for use in batteries. mdpi.com

For instance, a machine learning model could be trained on a dataset of various pyrrolidinium salts with different substituents and anions. mdpi.com The model could then be used to predict the ionic conductivity of this compound, helping to guide experimental efforts. Recent studies have successfully used this approach to explore highly conductive pyrrolidinium-based ionic plastic crystals, demonstrating the power of combining computational data with experimental work to understand structure-property relationships. mdpi.com

Future Directions and Emerging Research Avenues for 3,3 Difluoropyrrolidin 1 Ium;chloride

Innovations in Green Chemistry and Sustainable Synthetic Pathways

The future production of 3,3-Difluoropyrrolidin-1-ium;chloride will necessitate a shift towards more environmentally benign and sustainable synthetic methodologies. Current synthetic routes often rely on multi-step processes that may involve hazardous reagents and generate significant waste. nih.gov Research in this area will be critical for making this compound more accessible and commercially viable for large-scale applications.

Future research should focus on several key areas of green chemistry:

Biocatalytic and Chemoenzymatic Synthesis: Exploring enzymatic pathways for the introduction of fluorine or the cyclization of the pyrrolidine (B122466) ring could offer a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Research into modifying existing enzymes or discovering new ones capable of handling fluorinated substrates could lead to direct, low-temperature synthesis routes. nih.gov

One-Pot Syntheses from Renewable Feedstocks: Developing integrated, one-pot reaction processes that minimize purification steps and solvent use is a key goal. rsc.org A forward-thinking approach would involve investigating the conversion of biomass-derived platform chemicals into nitrogen-containing heterocyclic scaffolds, which could then be fluorinated and converted to the target compound.

Use of Greener Solvents and Reaction Conditions: Moving away from conventional organic solvents towards greener alternatives like water or ionic liquids is crucial. Given the ionic nature of the target compound, using fluorinated ionic liquids as both solvent and phase-transfer catalyst could streamline synthesis and recovery. man.ac.ukrsc.org

Atom-Economic Fluorination: Investigation into more atom-economical fluorinating agents to replace traditional sources is paramount. mdpi.comnumberanalytics.com Catalytic fluorination methods that use simple fluoride (B91410) salts would represent a significant advance over stoichiometric reagents. mdpi.com

| Research Avenue | Current Approach (Exemplified) | Proposed Sustainable Alternative | Potential Advantages |

|---|---|---|---|

| Fluorination Step | Use of stoichiometric, potentially hazardous fluorinating agents. | Catalytic electrophilic or nucleophilic fluorination using agents like Selectfluor or simple fluoride salts. mdpi.com | Higher atom economy, reduced waste, improved safety. |

| Ring Formation | Multi-step chemical cyclization from precursors like 2,2-difluorosuccinic acid. nih.gov | Enzyme-catalyzed cyclization or one-pot tandem reactions. | Milder reaction conditions, higher selectivity, reduced byproducts. |

| Solvent System | Use of volatile organic compounds (VOCs). | Aqueous media, supercritical fluids, or recyclable ionic liquids. man.ac.ukrsc.org | Reduced environmental impact, easier product separation, potential for catalyst recycling. |

Exploration of Novel Reactivity and Unprecedented Transformations

Future research into its chemical behavior could include:

Asymmetric Cycloaddition Reactions: Utilizing the chiral pyrrolidine backbone, derived from chiral precursors, in 1,3-dipolar cycloaddition reactions to synthesize complex, stereodefined fluorinated heterocycles. researchgate.net The fluorine atoms could serve as powerful stereodirecting groups.

C-H Functionalization: Developing new catalytic methods for the selective functionalization of the C-H bonds at the C2, C4, and C5 positions of the pyrrolidine ring. This would open pathways to a vast array of novel derivatives that are currently inaccessible.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the pyrrolidinium (B1226570) ring under various conditions to explore potential ring-opening reactions, leading to linear, difluorinated amino compounds, or unprecedented skeletal rearrangements to form other heterocyclic systems.

Dearomatization Reactions: Employing the pyrrolidinium salt in reactions that involve the dearomatization of aromatic compounds, a powerful strategy for building molecular complexity. acs.org The specific steric and electronic properties of the cation could offer unique selectivity in such transformations. acs.org

Expansion into New Areas of Materials Science and Chemical Engineering

The inherent properties of organofluorine compounds—such as high thermal stability, chemical inertness, and unique surface properties—make them highly valuable in materials science. sioc-f.cnnumberanalytics.com As an ionic salt, this compound is a prime candidate for development into advanced functional materials.

Promising research directions include:

Fluorinated Ionic Liquids (FILs): Investigating the properties of this compound as a standalone ionic liquid or as a cation component in novel FILs. unl.ptrsc.org By pairing it with various fluorinated or non-fluorinated anions, it may be possible to create task-specific ionic liquids with tunable viscosity, conductivity, and gas solubility for applications in CO2 capture, lubrication, or as specialized electrolytes. researchgate.net

Polymer Science: Incorporating the 3,3-difluoropyrrolidinium moiety as a monomer or an additive in polymer synthesis. This could lead to the development of new fluoropolymers with enhanced thermal stability, chemical resistance, and specific ionic conductivity, suitable for membranes in fuel cells or high-performance coatings. man.ac.uk

Electrolytes for Energy Storage: Exploring its use as a component in non-aqueous electrolytes for next-generation batteries (e.g., lithium-ion or sodium-ion batteries). The presence of fluorine can enhance the electrochemical stability window and improve safety by reducing flammability. numberanalytics.com

| Material Class | Potential Application | Key Property Imparted by 3,3-Difluoropyrrolidin-1-ium Moiety |

|---|---|---|

| Fluorinated Ionic Liquids (FILs) | CO2 capture, specialty solvents, electrochemical applications. | High thermal stability, tunable viscosity, specific gas solubility. unl.pt |

| Fluoropolymers | Chemically resistant coatings, proton exchange membranes. | Increased thermal and chemical resistance, ionic conductivity. man.ac.uk |

| Electrolytes | High-voltage lithium-ion batteries, supercapacitors. | Enhanced electrochemical stability, improved safety, reduced flammability. numberanalytics.com |

Interdisciplinary Research and Advanced Catalyst Design

The intersection of organocatalysis, transition-metal catalysis, and computational chemistry provides a fertile ground for future research involving this compound. The pyrrolidine scaffold is a cornerstone of modern asymmetric catalysis, and the introduction of gem-difluorination offers a novel strategy for catalyst modulation. nih.gov

Future interdisciplinary efforts could focus on:

Organocatalyst Development: Designing and synthesizing new chiral organocatalysts based on the 3,3-difluoropyrrolidine (B39680) framework. The fluorine atoms can exert a significant conformational influence (e.g., via a fluorine-ammonium ion gauche effect), which could be harnessed to achieve higher levels of stereoselectivity in aldol, Michael, and Mannich reactions than are possible with non-fluorinated analogues. nih.gov

Ligand Design for Transition-Metal Catalysis: Using 3,3-difluoropyrrolidine derivatives as chiral ligands for transition metals. The electronic impact of the C-F bonds could modulate the reactivity and selectivity of the metal center in processes like hydrogenation, cross-coupling, and C-H activation. nih.gov

Computational Modeling and Prediction: Employing density functional theory (DFT) and other computational tools to model the transition states of reactions catalyzed by 3,3-difluoropyrrolidine-based systems. This would accelerate the rational design of new catalysts and ligands by predicting their stereochemical outcomes and reactivity before their synthesis.

Fluorinated Supramolecular Systems: Exploring the use of the 3,3-difluoropyrrolidinium cation in constructing supramolecular assemblies. Its ability to form specific hydrogen bonds and other non-covalent interactions could be exploited in anion recognition and transport, or in the templated synthesis of complex architectures. acs.org

Q & A

Q. How to design a study investigating the compound’s role in radical-mediated reactions?

- Methodological Answer : Use spin-trapping agents (e.g., TEMPO) with EPR spectroscopy to detect transient radicals. Pair with kinetic isotope effect (KIE) studies to distinguish between homolytic and heterolytic cleavage mechanisms. Reference ICReDD’s reaction-path search methods to optimize experimental parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.